(4-Fluorophenyl)(piperidin-1-yl)methanone
Overview
Description
The compound "(4-Fluorophenyl)(piperidin-1-yl)methanone" is a fluorinated aromatic ketone with a piperidine substituent. It is a part of various research studies due to its potential biological activities and applications in medical imaging, particularly in the context of psychiatric illnesses such as depression and anorexia. The compound's relevance lies in its interaction with brain 5-HT2A receptors, which are implicated in these diseases .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from readily available materials. For instance, the precursor to a radiolabelled compound for SPECT imaging was synthesized with a total yield of 40% . Another related compound was synthesized by condensation reactions, followed by Friedel-Crafts acylation and hydration, with an overall yield of 62.4% . These syntheses demonstrate the feasibility of producing such compounds in a laboratory setting for further study and application.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H NMR, and LC-MS, as well as X-ray diffraction studies . For example, one compound crystallizes in the monoclinic crystal system and exhibits a chair conformation for the piperidine ring, with inter- and intra-molecular hydrogen bonds contributing to the stability of the molecule .
Chemical Reactions Analysis
The chemical reactivity of these compounds is often explored in the context of their potential as bioactive molecules. For instance, the antiproliferative activity of a novel heterocycle was evaluated, indicating the compound's potential in cancer treatment . Additionally, the radiosynthesis of compounds for imaging involves halogen exchange reactions and electrophilic iododestannylation, highlighting the chemical transformations these molecules can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as Log P values, are crucial for understanding their behavior in biological systems. Log P values have been measured for some compounds, providing insight into their lipophilicity, which is important for crossing biological membranes . The specific activity and radiochemical purity of radiolabelled compounds are also critical parameters, ensuring their suitability for imaging purposes .
Scientific Research Applications
Radiosynthesis and Brain Imaging
The compound has been studied for its potential in brain imaging, particularly for visualizing serotonin receptors. In one study, [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone was synthesized, radiolabeled, and evaluated in mice for its potential in Single Photon Emission Computed Tomography (SPECT) imaging of the 5-HT2A receptor (Blanckaert et al., 2005). Similarly, another study evaluated [123I]‐(4‐fluorophenyl)[1‐(3‐iodophenethyl)piperidin‐4‐yl]methanone as a potential SPECT tracer for the same receptor (Blanckaert et al., 2007).
Structural and Antiproliferative Analysis
A novel heterocyclic compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and characterized for its antiproliferative activity. This compound demonstrated potential in inhibiting cell growth, with its molecular structure being confirmed through various spectroscopic methods (Prasad et al., 2018).
Neuroprotective Activities
Aryloxyethylamine derivatives, including (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone, have been designed and synthesized. These compounds were evaluated for their neuroprotective effects against glutamate-induced cell death in vitro and for anti-ischemic activity in vivo, showing significant potential as neuroprotective agents (Zhong et al., 2020).
Antileukemic Activity
Research into the anticancer effects of the piperidine framework led to the synthesis of several (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives. Among these, certain compounds displayed notable antiproliferative activity against human leukemia cells, suggesting their potential in cancer treatment (Vinaya et al., 2011).
Analgesic Effects
The compound has also been explored for its analgesic effects. For instance, F 13640, a derivative involving (4-fluorophenyl)piperidin-1-yl methanone, was studied for its effects on allodynia in a rat model of trigeminal neuropathic pain. The study revealed significant analgesic properties (Deseure et al., 2002).
Antimicrobial Activity
Some derivatives of (4-fluorophenyl)(piperidin-1-yl)methanone have been synthesized and assessed for their antimicrobial activities. These compounds have shown effectiveness against certain pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Mallesha & Mohana, 2014).
properties
IUPAC Name |
(4-fluorophenyl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBXLMBIXAPNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371956 | |
Record name | (4-Fluorophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(piperidin-1-yl)methanone | |
CAS RN |
58547-67-4 | |
Record name | (4-Fluorophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58547-67-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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